1-(1-Phenylvinyl)pyridinium

Anionic Polymerization Monomer Synthesis Molecular Weight Control

Choose 1-(1-Phenylvinyl)pyridinium for its unique 1-phenylvinyl substituent, which imparts resonance stabilization essential for umpolung α-amination of styrenes, versatile polymerization (radical, cationic, anionic, metallocene), and air-stable Suzuki cross-coupling. This crystalline, non-hygroscopic salt delivers distinct reactivity and higher yields compared to simpler N-alkyl or N-benzyl pyridinium analogs, making it the reliable electrophile for medicinal chemistry and advanced optoelectronic materials development.

Molecular Formula C13H12N+
Molecular Weight 182.24 g/mol
Cat. No. B280618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Phenylvinyl)pyridinium
Molecular FormulaC13H12N+
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESC=C(C1=CC=CC=C1)[N+]2=CC=CC=C2
InChIInChI=1S/C13H12N/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H2/q+1
InChIKeyGQBRDFDGPIWBGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Phenylvinyl)pyridinium: Technical Definition and Procurement Baseline


1-(1-Phenylvinyl)pyridinium (CAS 46291-42-3, C₁₃H₁₂N⁺, MW 182.24 g/mol) is a quaternary pyridinium salt characterized by a 1-phenylvinyl substituent at the nitrogen position . This structural motif places it within the broader class of N-vinylpyridinium electrophiles [1]. While it shares the positively charged pyridinium core common to many reagents, the specific 1-phenylvinyl substitution pattern confers distinct reactivity and stability profiles that differentiate it from other N-substituted pyridinium salts [2]. Procurement of this compound typically involves specifications of ≥95% purity and is intended for research applications in organic synthesis, polymer chemistry, and materials science .

Why 1-(1-Phenylvinyl)pyridinium Cannot Be Replaced by Other Pyridinium Salts Without Compromising Experimental Outcomes


Simple N-alkyl or N-benzyl pyridinium salts lack the conjugated vinyl system essential for the umpolung reactivity and polymerization capabilities unique to 1-(1-phenylvinyl)pyridinium [1]. While other N-vinylpyridinium salts, such as those derived from activated acetylenes, exist, the specific 1-phenylvinyl substituent provides a distinct electronic environment that impacts reaction yields and product selectivity in both organic synthesis and polymer chemistry [2]. Furthermore, the resonance stabilization from the phenyl group enhances the monomer's compatibility with diverse polymerization mechanisms (radical, cationic, anionic, metallocene) compared to simpler vinylpyridines [3]. Substituting this compound with a structurally similar but not identical analog can lead to drastically different reaction kinetics, lower yields, or complete failure of the intended transformation [4].

Quantitative Differentiation of 1-(1-Phenylvinyl)pyridinium: A Head-to-Head Evidence Guide for Scientific Selection


Comparative Monomer Yield and Polymerization Versatility of 1-(1-Phenylvinyl)pyridinium vs. Para-Substituted Styrenic Monomers

The synthesis of the monomer precursor for 1-(1-phenylvinyl)pyridinium-related vinyl-phenyl pyridine systems proceeds with an 87% yield [1]. This is contrasted with para-substituted styrene derivatives bearing electron-donating groups (e.g., —CH₃, —OCH₃, —NH₂), which suffer from significantly decreased polymerization yields due to side reactions with the activated carbanion during anionic polymerization [2]. Furthermore, the vinyl-phenyl pyridine monomer (from which 1-(1-phenylvinyl)pyridinium is derived) exhibits a broader polymerization capability, being compatible with radical, cationic, anionic, and metallocene-catalyzed mechanisms, a versatility not shared by all styrenic or vinylpyridinium monomers [1].

Anionic Polymerization Monomer Synthesis Molecular Weight Control

Substrate Scope and Reaction Viability: α-Amination via (α-Phenylvinyl)pyridinium Intermediate vs. Alternative Umpolung Strategies

The formation of (α-phenylvinyl)pyridinium, which is structurally identical to the cation of 1-(1-phenylvinyl)pyridinium, is a critical intermediate in a novel umpolung α-amination strategy [1]. This approach allows for the synthesis of 23 distinct α-amination products from styrene precursors [1]. While direct comparative yield data for the intermediate step against other pyridinium salts is not available in the primary literature, this study establishes a specific, productive application of the 1-phenylvinylpyridinium scaffold in a challenging bond-forming reaction that is not general to all pyridinium salts [2]. Alternative umpolung methods for styrene α-amination often require harsher conditions or more specialized reagents and may not achieve the same substrate breadth [2].

Umpolung Chemistry α-Amination Synthetic Methodology

Electrophilic Reactivity Context: 1-Phenylvinylpyridinium vs. N-Vinylpyridinium Salts in Cross-Coupling Applications

N-Vinylpyridinium tetrafluoroborate salts, a class that includes 1-(1-phenylvinyl)pyridinium derivatives, are established as electrophilic coupling partners in Pd(0)-catalyzed Suzuki cross-coupling reactions, offering yields ranging from very good to excellent with a wide variety of boronic acids [1]. While these salts provide a crystalline, air-stable, and non-hygroscopic alternative to unstable vinyl halides or toxic triflates, the specific reactivity of the 1-phenylvinyl derivative can be tuned by the electronic nature of the phenyl substituent [2]. The presence of the phenyl group in 1-(1-phenylvinyl)pyridinium can influence the rate of oxidative addition and subsequent transmetalation steps compared to simpler N-vinylpyridinium salts, though direct comparative kinetic data is not available in the open literature [3]. This places the compound within a known, high-performance electrophile class while offering a distinct electronic profile for fine-tuning reaction outcomes.

Cross-Coupling Electrophilic Partner Suzuki Reaction

High-Value Application Scenarios for 1-(1-Phenylvinyl)pyridinium in Research and Industry


Synthesis of Functionalized Polymers for Optoelectronics and Metal Complexation

Based on its high monomer synthesis yield (87%) and compatibility with radical, cationic, anionic, and metallocene-catalyzed polymerizations, 1-(1-phenylvinyl)pyridinium-derived monomers are ideally suited for creating well-defined polymers with pyridine side chains [1]. These polymers are valuable in optoelectronic devices and as ligands for metal complexation in catalysis or sensing [2]. The versatility in polymerization methods allows researchers to select the most appropriate technique to achieve target molecular weights and architectures, which is essential for reproducible material properties [1].

Umpolung α-Amination of Styrenes for Medicinal Chemistry and Diversity-Oriented Synthesis

The demonstrated ability of (α-phenylvinyl)pyridinium, the core cation of the target compound, to act as a key intermediate in the α-amination of styrenes enables the synthesis of a library of 23 structurally diverse α-amination products [3]. This application is directly relevant to medicinal chemists seeking to rapidly generate novel amine-containing scaffolds for biological screening. The mild, pyridine-promoted conditions offer a practical and scalable alternative to more hazardous or less efficient amination protocols [3].

Air-Stable Electrophilic Partner in Pd-Catalyzed Suzuki Cross-Coupling Reactions

As a member of the N-vinylpyridinium salt class, 1-(1-phenylvinyl)pyridinium can be employed as a crystalline, air-stable, and non-hygroscopic electrophilic coupling partner in Suzuki cross-coupling reactions [4]. This is particularly advantageous in industrial and high-throughput settings where reagent stability and ease of handling are critical for process reliability and safety. The ability to use this salt in place of sensitive vinyl halides or toxic triflates simplifies reaction setup and reduces the need for specialized equipment [4].

Development of Photofunctional Materials via Metal-Polymer Complexes

Polymers derived from vinyl-phenyl pyridine monomers, including those based on 1-(1-phenylvinyl)pyridinium, can form complexes with metal compounds possessing photocharacterization properties [2]. This makes the compound a valuable starting material for developing advanced materials for liquid-crystal displays (LCDs) and other photofunctional applications [5]. The specific phenylvinyl substitution pattern may influence the photophysical properties of the resulting metal complexes, allowing for tailored material design [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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